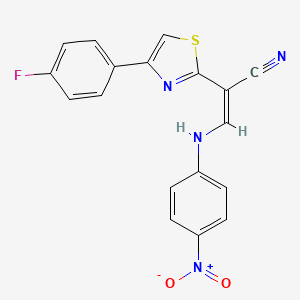

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile, also known as FN3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and electronics. FN3 is a member of the acrylonitrile family and is a derivative of thiazole and nitrophenylamino. The compound is synthesized using various methods, including the Knoevenagel condensation method, and has been shown to have promising results in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and In Vitro Cytotoxic Activities

The synthesis of acrylonitriles, substituted with various heterocycles such as triazoles, benzimidazoles, and phenyl rings, has been extensively studied for their potential in vitro cytotoxic activities against human cancer cell lines. A study by Sa̧czewski et al. (2004) revealed that these compounds demonstrate significant cytotoxic potency, with some analogs showing enhanced activity against cancer cells compared to noncancerous cells. The structure-activity relationships (SAR) indicated the flexibility of substituents at certain positions, influencing their cytotoxic potential (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Crystal Structure and Spectroscopic Study

The crystal structure and spectroscopic characteristics of novel benzimidazoles and benzimidazoquinolines, potentially used as chemosensors for detecting various cations, were explored by Hranjec et al. (2012). These compounds, characterized by 1H, 13C NMR, MS, UV/Vis, and fluorescence spectroscopy, exhibit selective interactions with specific cations, highlighting their applicability in sensor technology (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).

Material Science Applications

Photoinduced Birefringence in Polymers

The ability of certain acrylonitrile derivatives to exhibit photoinduced birefringence when doped into polymers such as PMMA has been demonstrated by Szukalski et al. (2015). This property is crucial for developing optical switchers and photonic applications, showcasing the material's potential in the field of optoelectronics (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).

Biology and Chemistry Applications

Antioxidant Activity of Thiazolidin-4-one Derivatives

The synthesis of 2-(4-fluorophenyl)thiazolidin-4-one derivatives has revealed promising antioxidant activities. These compounds, derived from 4-fluorobenzaldehyde, have shown significant potential in biological applications, emphasizing the diversity of research applications for such chemical structures (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).

Piezochromic Behaviors of Organic Powders

The study of piezochromic behaviors in organic powders under hydrostatic pressure by Ouyang et al. (2016) highlights the potential of acrylonitrile derivatives in developing materials with pressure-sensitive color-changing properties. Such materials could have significant applications in sensing and security technologies (Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016).

properties

IUPAC Name |

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN4O2S/c19-14-3-1-12(2-4-14)17-11-26-18(22-17)13(9-20)10-21-15-5-7-16(8-6-15)23(24)25/h1-8,10-11,21H/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRHLTYJDUDFNP-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)[N+](=O)[O-])/C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2673130.png)

![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2673131.png)

![5-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B2673133.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2673134.png)

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2673136.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2673140.png)

![5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2673142.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2673143.png)

![4-butoxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2673147.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2673148.png)